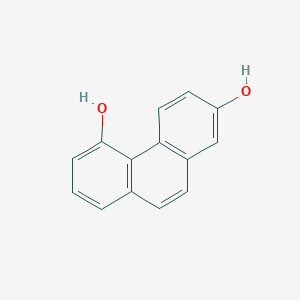
Phenanthrene-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthrene-2,5-diol is a chemical compound that belongs to the family of phenanthrene derivatives. It is a white crystalline solid that has been used in various scientific research applications due to its unique properties. In
Mécanisme D'action
The mechanism of action of phenanthrene-2,5-diol is not fully understood, but it is believed to act as an antioxidant and inhibit the activity of reactive oxygen species (ROS). It has also been shown to activate the p53 tumor suppressor gene, which plays a crucial role in cell cycle regulation and apoptosis.
Effets Biochimiques Et Physiologiques
Phenanthrene-2,5-diol has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to reduce oxidative stress and inflammation in cells. In addition, it has been shown to have a protective effect on DNA damage and repair.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using phenanthrene-2,5-diol in lab experiments include its ability to inhibit the growth of cancer cells, its antioxidant properties, and its ability to induce apoptosis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of phenanthrene-2,5-diol. One area of interest is the development of new synthesis methods that can increase the yield and purity of the compound. Another area of interest is the study of its effects on different types of cancer cells and its potential use as a cancer treatment. Additionally, the study of its mechanism of action and its effects on cellular signaling pathways can provide new insights into the role of oxidative stress in disease development and progression.
In conclusion, phenanthrene-2,5-diol is a chemical compound that has been used in various scientific research applications due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of phenanthrene-2,5-diol can provide new insights into the role of oxidative stress in disease development and progression and can lead to the development of new treatments for cancer and other diseases.
Méthodes De Synthèse
Phenanthrene-2,5-diol can be synthesized through various methods, including the oxidation of phenanthrene with potassium permanganate or the reduction of 2,5-dinitrophenanthrene with zinc and hydrochloric acid. Another method involves the reaction of phenanthrene with potassium hydroxide and hydrogen peroxide. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
Phenanthrene-2,5-diol has been used in various scientific research applications, including the study of DNA damage and repair, cancer treatment, and as an antioxidant. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Phenanthrene-2,5-diol has also been used in the study of oxidative stress and its effects on cellular signaling pathways.
Propriétés
Numéro CAS |
10127-57-8 |
|---|---|
Nom du produit |
Phenanthrene-2,5-diol |
Formule moléculaire |
C14H10O2 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
phenanthrene-2,5-diol |
InChI |
InChI=1S/C14H10O2/c15-11-6-7-12-10(8-11)5-4-9-2-1-3-13(16)14(9)12/h1-8,15-16H |
Clé InChI |
KNXZCFXTYMPRNK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=C2)C=C(C=C3)O)C(=C1)O |
SMILES canonique |
C1=CC2=C(C3=C(C=C2)C=C(C=C3)O)C(=C1)O |
Synonymes |
2,5-Phenanthrenediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



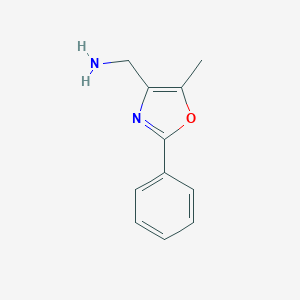
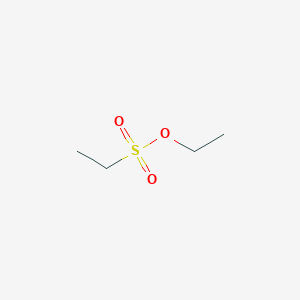
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
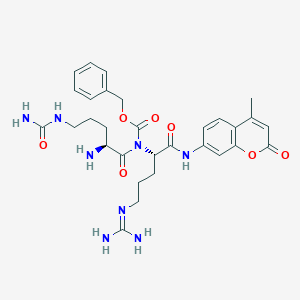
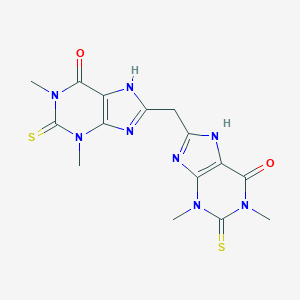
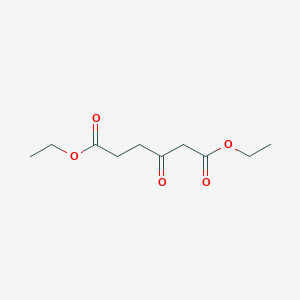
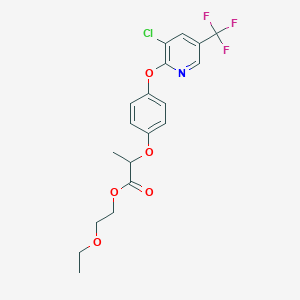
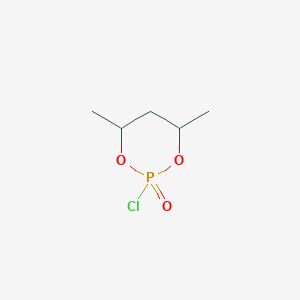
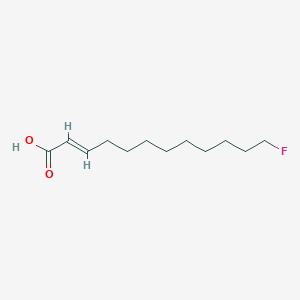
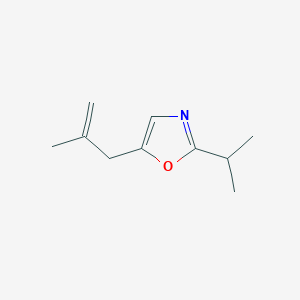
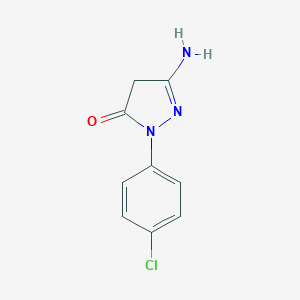
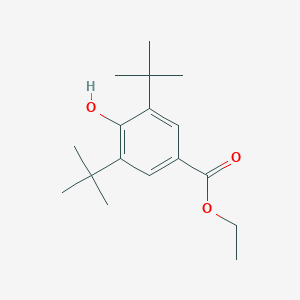
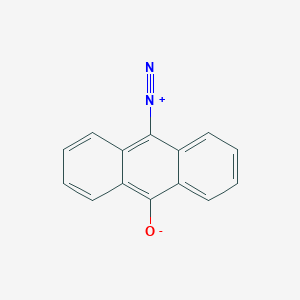
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)